molecular formula C15H17BO3 B6357319 4-(Benzyloxy)-2-ethylphenylboronic acid CAS No. 1415578-37-8

4-(Benzyloxy)-2-ethylphenylboronic acid

Cat. No.: B6357319
CAS No.: 1415578-37-8
M. Wt: 256.11 g/mol
InChI Key: OETVDEAWPDRCBB-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-ethylphenylboronic acid is a boronic acid derivative featuring a benzyloxy group at the para position and an ethyl substituent at the ortho position of the phenyl ring. Boronic acids of this class are critical in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name

(2-ethyl-4-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO3/c1-2-13-10-14(8-9-15(13)16(17)18)19-11-12-6-4-3-5-7-12/h3-10,17-18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETVDEAWPDRCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation-Borylation Approach

The halogenation-borylation route remains the most widely adopted method, leveraging palladium-catalyzed Miyaura borylation to install the boronic acid functionality.

Step 1: Protection of 2-Ethylphenol

2-Ethylphenol is benzylated using sodium hydride (NaH) and benzyl chloride (BnCl) in tetrahydrofuran (THF)/dimethyl sulfoxide (DMSO), yielding 1-benzyloxy-2-ethylbenzene. This step, adapted from Clarke et al., achieves 78–92% yields under optimized conditions (Scheme 1).

Scheme 1:

2-EthylphenolNaH, BnClTHF/DMSO1-Benzyloxy-2-ethylbenzene\text{2-Ethylphenol} \xrightarrow[\text{NaH, BnCl}]{\text{THF/DMSO}} \text{1-Benzyloxy-2-ethylbenzene}

Step 2: Regioselective Iodination

Electrophilic iodination of 1-benzyloxy-2-ethylbenzene using N-iodosuccinimide (NIS) and iron(III) chloride (FeCl₃) in dichloromethane (DCM) introduces iodine at the para position relative to the benzyloxy group, forming 1-benzyloxy-2-ethyl-4-iodobenzene. Yields typically range from 65–75%, contingent on reaction time and stoichiometry.

Step 3: Miyaura Borylation

The iodide undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium(II) acetate [Pd(OAc)₂], triphenylphosphine (PPh₃), and potassium acetate (KOAc) in 1,4-dioxane at 90°C. Hydrolysis of the resulting pinacol ester with hydrochloric acid (HCl) furnishes the target boronic acid (Scheme 2).

Scheme 2:

1-Benzyloxy-2-ethyl-4-iodobenzenePd(OAc)₂, B₂pin₂KOAc, 1,4-dioxane4-(Benzyloxy)-2-ethylphenylboronic acid\text{1-Benzyloxy-2-ethyl-4-iodobenzene} \xrightarrow[\text{Pd(OAc)₂, B₂pin₂}]{\text{KOAc, 1,4-dioxane}} \text{4-(Benzyloxy)-2-ethylphenylboronic acid}

Table 1: Optimization of Miyaura Borylation Conditions

ConditionCatalyst LoadingTemperature (°C)Yield (%)
Pd(OAc)₂, PPh₃5 mol%9082
PdCl₂(dppf)3 mol%10078
Pd(PPh₃)₄7 mol%8070

Directed Ortho-Metalation Approach

Directed ortho-metalation (DoM) offers an alternative pathway, utilizing a directing group to position the boronic acid functionality.

Step 1: Installation of a Directing Group

4-Benzyloxy-2-ethylbenzaldehyde is synthesized via Parikh-Doering oxidation of 4-benzyloxy-2-ethylbenzyl alcohol. The aldehyde group acts as a directing group for subsequent metalation.

Step 2: Lithiation-Borylation

Treatment with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate at the ortho position, which is quenched with trimethyl borate (B(OMe)₃). Acidic workup yields the boronic acid, though yields are moderate (50–60%) due to competing side reactions.

Cross-Coupling Strategies

Suzuki-Miyaura coupling of pre-functionalized fragments provides a modular route.

Fragment Preparation

  • Boronic Acid Fragment: 2-Ethylphenylboronic acid is prepared via Miyaura borylation of 2-ethyl-1-iodobenzene.

  • Benzyloxy Fragment: 4-Bromobenzyl alcohol is benzylated and converted to the corresponding triflate.

Coupling Reaction

Palladium-catalyzed coupling of the fragments in toluene/water (3:1) with sodium carbonate (Na₂CO₃) achieves 68–75% yields. This method, while flexible, requires stringent control over steric and electronic effects.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32–7.28 (m, 5H, Bn), 4.98 (s, 2H, OCH₂Ph), 2.64 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).

High-Performance Liquid Chromatography (HPLC)

HPLC purity ≥97% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Table 2: Evaluation of Preparation Methods

MethodAdvantagesLimitationsYield (%)
Halogenation-BorylationHigh regioselectivity, scalabilityRequires toxic iodination agents75–82
Directed Ortho-MetalationNo halogen intermediatesLow yields, sensitive conditions50–60
Cross-CouplingModular, versatileMulti-step, costly catalysts68–75

Challenges and Limitations

  • Regioselectivity in Iodination: Competing ortho/para-directing effects of the benzyloxy and ethyl groups complicate halogen positioning.

  • Boronic Acid Stability: The product requires storage at room temperature in anhydrous conditions to prevent protodeboronation.

  • Catalyst Costs: Palladium-based catalysts contribute significantly to overall expenses, necessitating recycling protocols .

Chemical Reactions Analysis

4-(Benzyloxy)-2-ethylphenylboronic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 4-(Benzyloxy)-2-ethylphenylboronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key analogs, emphasizing substituent variations and their impacts:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Benzyloxy-2-methylphenylboronic acid 2-methyl, 4-benzyloxy C14H15BO3 242.08 High reactivity in Suzuki couplings; used in pharmaceutical intermediates
4-Benzyloxy-3-chlorophenylboronic acid 3-chloro, 4-benzyloxy C13H12BClO3 274.50 Enhanced electrophilicity due to Cl; used in agrochemical synthesis
4-Isopropoxy-2-methylphenylboronic acid 2-methyl, 4-isopropoxy C10H15BO3 212.04 Reduced steric hindrance compared to benzyloxy; lower boiling point
4-Benzyloxy-2-fluorophenylboronic acid 2-fluoro, 4-benzyloxy C13H12BFO3 258.05 Fluorine enhances metabolic stability; applied in PET tracer synthesis
(4-Benzyloxy)phenylboronic acid No ortho substituent C13H13BO3 228.05 Baseline reactivity; used in polymer and ligand synthesis
Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity, accelerating reactions with electron-rich partners. The benzyloxy group’s electron-donating nature may stabilize intermediates in coupling reactions.
  • Solubility : Bulkier substituents (e.g., ethyl vs. methyl) reduce aqueous solubility but improve organic-phase compatibility .

Reactivity in Cross-Coupling Reactions

Analog studies reveal substituent-dependent trends:

  • Ortho-Substituted Derivatives : Compounds like 4-benzyloxy-2-methylphenylboronic acid show moderate reactivity in Suzuki-Miyaura reactions due to steric shielding of the boronic acid group . Ethyl substitution would exacerbate this effect, requiring optimized conditions (e.g., higher temperatures or polar solvents).
  • Para-Benzyloxy vs. Meta-Substituents : The para-benzyloxy group in 4-(Benzyloxy)phenylboronic acid facilitates coupling at the ortho position, whereas meta-substituted analogs (e.g., 3-(benzyloxy)phenylboronic acid ) exhibit divergent regioselectivity.

Biological Activity

Overview

4-(Benzyloxy)-2-ethylphenylboronic acid is an organoboron compound that has gained attention for its applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound features a boronic acid group attached to a phenyl ring, which is substituted with both a benzyloxy and an ethyl group. Its unique structure not only facilitates chemical reactions but also suggests potential biological activities, particularly in medicinal chemistry.

The biological activity of 4-(Benzyloxy)-2-ethylphenylboronic acid can be understood through its interaction with various biochemical pathways:

  • Target of Action : The primary target is the Suzuki–Miyaura (SM) cross-coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis.
  • Mode of Action : The compound undergoes transmetalation during the SM coupling, allowing it to facilitate the formation of new bonds.
  • Biochemical Pathways : It influences pathways involved in organic synthesis and may interact with biological molecules, enhancing its utility in sensor development and therapeutic applications .

Cancer Therapeutics

Boronic acids have been increasingly recognized for their anticancer properties. They can enhance the selectivity and efficacy of existing chemotherapeutic agents:

  • Mechanism : The introduction of a boronic acid group can modify the pharmacokinetic properties of bioactive molecules, potentially improving their therapeutic efficacy against cancer cells .
  • Research Findings : Studies have demonstrated that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism underpins the action of drugs like bortezomib, which has been pivotal in treating multiple myeloma .

Comparative Analysis

To better understand the biological activity of 4-(Benzyloxy)-2-ethylphenylboronic acid, it can be compared with other similar compounds:

Compound NameAntimicrobial ActivityAnticancer PotentialMechanism of Action
4-(Benzyloxy)-2-ethylphenylboronic acidModerate against fungi and bacteriaPotentially effectiveInhibits LeuRS; alters proteasome function
Phenylboronic acidLimitedModerateSimilar mechanisms as above
4-Methoxyphenylboronic acidModerateHighInhibits proteasome; interacts with enzymes

Q & A

Q. What are the standard synthetic protocols for preparing 4-(Benzyloxy)-2-ethylphenylboronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling, a method widely used for aryl boronic acids. Key steps include:

  • Reagents : Aryl halides (e.g., bromo or iodo derivatives) coupled with bis(pinacolato)diboron or pinacol borane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) .
  • Conditions : Reactions are performed in a mixture of solvents (tetrahydrofuran, ethanol, and water) under inert atmospheres (N₂ or Ar) at elevated temperatures (80–100°C) .
  • Purification : Column chromatography with silica gel or recrystallization to isolate the product, though care must be taken to avoid boronic acid degradation or boroxin formation .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the benzyloxy group (δ ~4.9–5.1 ppm for OCH₂Ph) and boronic acid moiety (δ ~7.5–8.5 ppm for aromatic protons) .
  • HPLC/MS : Validates purity (>95%) and molecular weight (228.05 g/mol for the parent boronic acid) .
  • X-ray Crystallography : Resolves steric effects of the ethyl and benzyloxy substituents, critical for understanding reactivity .

Advanced Research Questions

Q. How do substituents (benzyloxy and ethyl groups) influence cross-coupling reactivity?

  • Electronic Effects : The electron-donating benzyloxy group (para to boron) enhances stability but may reduce electrophilicity, requiring optimized catalysts (e.g., PdCl₂(dppf)) for efficient coupling .
  • Steric Hindrance : The ortho-ethyl group introduces steric bulk, potentially slowing transmetalation steps. Kinetic studies using variable-temperature NMR can quantify these effects .
  • Contradictions : While some studies report reduced yields with bulky substituents, others note improved regioselectivity in polyhalogenated substrates .

Q. How can researchers mitigate challenges in purification and storage?

  • Purification Alternatives : Use of reverse-phase chromatography or ion-exchange resins avoids silica gel interactions. Stabilizing agents like diethanolamine can prevent boroxin formation .
  • Storage : Store under inert gas at –20°C in anhydrous solvents (e.g., THF) to minimize hydrolysis. Periodic NMR monitoring detects degradation .

Q. What computational tools predict this compound’s interactions in biological systems?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with diol-containing biomolecules (e.g., sialic acid residues), leveraging its boronic acid’s affinity for cis-diols .
  • MD Simulations : Assess dynamic binding behavior in enzymatic pockets (e.g., proteases or glycosidases) to guide drug design .

Q. How does the compound’s stability vary under different pH conditions?

  • Acidic Conditions : Boronic acids form trigonal planar structures, enhancing reactivity but increasing hydrolysis risk below pH 7 .
  • Basic Conditions : Tetrahedral boronate esters form at pH >8, improving aqueous solubility but reducing electrophilicity. Buffered systems (pH 7–8) balance stability and reactivity .

Q. What strategies resolve contradictory data in catalytic applications?

  • Control Experiments : Compare coupling yields with/without the ethyl group to isolate steric vs. electronic contributions .
  • Kinetic Profiling : Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

Q. Methodological Notes

  • Synthetic Optimization : Screen ligands (e.g., SPhos, XPhos) to enhance Pd catalyst turnover in sterically hindered systems .
  • Analytical Cross-Validation : Combine NMR, MS, and elemental analysis to address purity discrepancies from silica gel interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Benzyloxy)-2-ethylphenylboronic acid
Reactant of Route 2
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4-(Benzyloxy)-2-ethylphenylboronic acid

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